2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid
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Overview
Description
2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid is a nitrogen-rich heterocyclic compound. It is a derivative of pyrimidine, which is a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone. This compound has gained significant attention due to its multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid can be achieved through various methods. One notable method is the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction can be carried out under solvent-free conditions using eco-friendly lactic acid as a green catalyst . The reaction conditions are mild, and the process is environmentally benign, making it a preferred method for the synthesis of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of readily available and cost-effective chemicals as starting materials. The process is optimized to ensure high yield and easy isolation of the final product without the need for chromatographic separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include urea, ethyl acetoacetate, benzaldehyde, and lactic acid . The reactions are typically carried out under mild conditions, which helps in preserving the integrity of the compound while achieving the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound is also used in the development of adrenergic receptor antagonists for the treatment of prostatic hyperplasia . Additionally, it has applications in the pharmaceutical industry as a key functional moiety in various therapeutic agents .
Mechanism of Action
The mechanism of action of 2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and receptors, thereby modulating various biological processes . For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of several diseases .
Comparison with Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dicarboxylic acid is unique due to its specific structure and pharmacological properties. Similar compounds include other derivatives of tetrahydropyrimidine, such as 2-oxo-1,2,3,4-tetrahydropyrimidine ethyl esters and thioxo/imino-1,2,3,4-tetrahydropyrimidines . These compounds share some biological activities but differ in their specific applications and efficacy .
Properties
CAS No. |
114832-71-2 |
---|---|
Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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